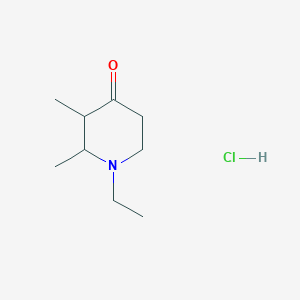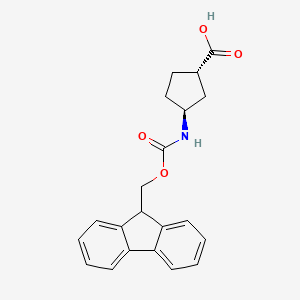
(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group for the amino function, which is widely used in solid-phase peptide synthesis (SPPS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid typically involves the following steps:
Cyclopentanone Derivative Formation: Starting from cyclopentanone, various steps including reduction and protection are performed to introduce the desired functional groups.
Fmoc Protection: The amino group is protected using the Fmoc chloride in the presence of a base like sodium carbonate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentane ring.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield cyclopentanone derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Protein Engineering: Utilized in the design of novel proteins with specific functions.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Medicine
Drug Development: Investigated as a potential component in drug molecules.
Biomarker Discovery: Used in research to discover new biomarkers for diseases.
Industry
Material Science: Applied in the development of new materials with unique properties.
Biotechnology: Used in various biotechnological applications, including biosensors.
作用機序
The mechanism of action of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid depends on its specific application. In peptide synthesis, it acts as a building block, while in enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity.
類似化合物との比較
Similar Compounds
(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid: The enantiomer of the compound.
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-lysine or Fmoc-arginine.
Uniqueness
Chirality: The specific (1R,3R) configuration provides unique properties in chiral synthesis.
Functional Groups: The combination of the Fmoc-protected amino group and the cyclopentane ring offers distinct reactivity and stability.
特性
IUPAC Name |
(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDMUBZVWRSQOT-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766298.png)
![5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B7766313.png)






